molecular formula C11H11ClO4 B8350123 Methyl 3-(3-chloro-4-hydroxybenzoyl)propionate

Methyl 3-(3-chloro-4-hydroxybenzoyl)propionate

Cat. No.: B8350123
M. Wt: 242.65 g/mol
InChI Key: XKEZJEIGNBYGKC-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-hydroxybenzoyl)propionate is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 4-(3-chloro-4-hydroxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C11H11ClO4/c1-16-11(15)5-4-9(13)7-2-3-10(14)8(12)6-7/h2-3,6,14H,4-5H2,1H3

InChI Key

XKEZJEIGNBYGKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminium chloride powder (66.75g, 0.5 mole) was added during one hour to a stirred mixture of dry 2-chlorophenol (27.3g, 0.22 mole), powdered succinic anhydride (20g, 0.2 mole) and dry sym-tetrachlorethane (150 ml) while the temperature was allowed to rise from 20° C to 40° C. The resultant mixture was heated in an oil bath at 135° C for 2 hours, then cooled in ice and hydrolysed with cold 10% hydrochloric acid solution (100 ml). Tetrachloroethane was removed by steam distillation and the aqueous residue precipitated a gum which was purified by standard procedures to give 31.97g, 70%, of a mixture of 3-(3-chloro-2-hydroxybenzoyl) propionic acid and 3-(3-chloro-4-hydroxybenzoyl)propionic acids. Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80° C) gave methyl 3-(3-chloro-2-hydroxybenzoyl)propionate (m.p. 60°-62° C) and methyl 3-(3-chloro-4-hydroxybenzoyl)propionate (m.p. 85°-89° C). Hydrolysis of the latter ester with dilute sodium hydroxide solution gave 3-(3-chloro-4-hydroxybenzoyl)propionic acid (m.p. 155°-160° C). The pure acid, on recrystallisation from water, had m.p. 160°-162° C.
Quantity
66.75 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-chloro-2-hydroxybenzoyl) propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(3-chloro-4-hydroxybenzoyl)propionic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Aluminium chloride powder (66.75 g, 0.5 mole) was added during one hour to a stirred mixture of dry 2-chlorophenol (27.3 g, 0.22 mole), powdered succinic anhydride (20 g, 0.2 mole) and dry sym-tetrachlorethane (150 ml) while the temperature was allowed to rise from 20°C to 40°C. The resultant mixture was heated in an oil bath at 135°C for 2 hours, then cooled in ice and hydrolysed with cold 10% hydrochloric acid solution (100 ml). Tetrachloroethane was removed by steam distillation and the aqueous residue precipitated a gum which was purified by standard procedures to give 31.97 g, 70%, of a mixture of 3-(3-chloro-2-hydroxybenzoyl) propionic and 3-(3-chloro-4-hydroxybenzoyl)propionic acids. Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80°C) gave methyl 3-(3-chloro-2-hydroxybenzoyl)propionate (m.p. 60°-62°C) and methyl 3-(3-chloro-4-hydroxybenzoyl)propionate (m.p. 85°-89°C). Hydrolysis of the latter ester with dilute sodium hydroxide solution gave 3-(3-chloro-4-hydroxybenzoyl)propionic acid (m.p. 155°-160°C). The pure acid, on recrystallisation from water, had m.p. 160°-162°C.
Quantity
66.75 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-(3-chloro-4-hydroxybenzoyl)propionic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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